molecular formula C8H15NS B14477657 N,N,2-Trimethylpent-4-enethioamide CAS No. 67797-42-6

N,N,2-Trimethylpent-4-enethioamide

Katalognummer: B14477657
CAS-Nummer: 67797-42-6
Molekulargewicht: 157.28 g/mol
InChI-Schlüssel: NTHCMDKIIMFLBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N,2-Trimethylpent-4-enethioamide is an organic compound with a unique structure that includes a thioamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N,2-Trimethylpent-4-enethioamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the hydrosilation process, where unsaturated hydrocarbons react with hydrosilane in the presence of a platinum catalyst . This method ensures high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrosilation processes, optimized for efficiency and cost-effectiveness. The use of advanced catalysts and controlled reaction environments ensures the consistent quality of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

N,N,2-Trimethylpent-4-enethioamide undergoes various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N,N,2-Trimethylpent-4-enethioamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N,N,2-Trimethylpent-4-enethioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the target and the context of the reaction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N-Dimethylthioacetamide
  • N,N-Diethylthioacetamide
  • N,N-Dimethylthioformamide

Uniqueness

N,N,2-Trimethylpent-4-enethioamide is unique due to its specific structure, which includes a thioamide group attached to a pentene backbone. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill.

Eigenschaften

CAS-Nummer

67797-42-6

Molekularformel

C8H15NS

Molekulargewicht

157.28 g/mol

IUPAC-Name

N,N,2-trimethylpent-4-enethioamide

InChI

InChI=1S/C8H15NS/c1-5-6-7(2)8(10)9(3)4/h5,7H,1,6H2,2-4H3

InChI-Schlüssel

NTHCMDKIIMFLBO-UHFFFAOYSA-N

Kanonische SMILES

CC(CC=C)C(=S)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.